![molecular formula C8H5NO2 B028622 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) CAS No. 104387-83-9](/img/structure/B28622.png)
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as norbornadiene-2-carbonitrile-3-aldehyde and is a highly reactive molecule due to its strained ring system. In 2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI).
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) has been extensively studied for its potential applications in various fields. In the field of organic chemistry, this compound has been used as a building block for the synthesis of various organic compounds. It has also been used as a ligand in the preparation of metal complexes. In the field of materials science, this compound has been used as a precursor for the synthesis of functional materials such as polymers and nanoparticles. Additionally, this compound has been studied for its potential applications in the field of medicine, including drug delivery and cancer treatment.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) is not well understood. However, it is believed that this compound can undergo various reactions such as cycloadditions, Diels-Alder reactions, and Michael additions due to its highly reactive nature. These reactions can result in the formation of various organic compounds, which can have different properties and applications.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) are not well known. However, studies have shown that this compound can interact with biological molecules such as proteins and nucleic acids, which can result in the formation of adducts. These adducts can have different properties and can potentially lead to various biological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) in lab experiments include its high reactivity, which makes it a useful building block for the synthesis of various organic compounds. Additionally, this compound can be easily functionalized to obtain the desired product. However, the limitations of using this compound include its high reactivity, which can make it challenging to handle and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI). These include the further exploration of its potential applications in various fields such as organic chemistry, materials science, and medicine. Additionally, the development of new synthesis methods and the study of its mechanism of action can provide valuable insights into the properties and applications of this compound. Furthermore, the study of its potential toxicity and the development of safer handling methods can enable the wider use of this compound in various lab experiments.
In conclusion, 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) is a highly reactive compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into its properties and applications, which can enable the development of new materials and drugs.
Synthesemethoden
The synthesis of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) can be achieved through the reaction of norbornadiene with cyanogen bromide in the presence of a base. This reaction results in the formation of a highly reactive intermediate, which can be further functionalized to obtain the desired compound. The synthesis of this compound is challenging due to its high reactivity and the need for careful handling of the reaction intermediates.
Eigenschaften
CAS-Nummer |
104387-83-9 |
|---|---|
Produktname |
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) |
Molekularformel |
C8H5NO2 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
3-formyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile |
InChI |
InChI=1S/C8H5NO2/c9-3-5-6(4-10)8-2-1-7(5)11-8/h1-2,4,7-8H |
InChI-Schlüssel |
IKMBJCZPKJNTLE-UHFFFAOYSA-N |
SMILES |
C1=CC2C(=C(C1O2)C=O)C#N |
Kanonische SMILES |
C1=CC2C(=C(C1O2)C=O)C#N |
Synonyme |
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



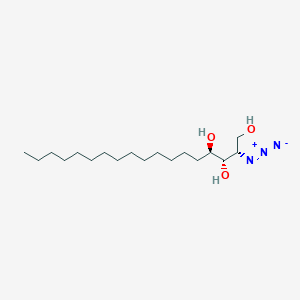
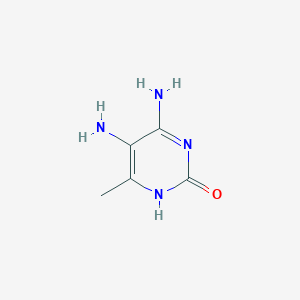


![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)

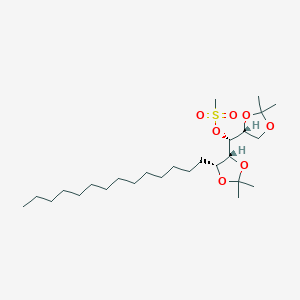

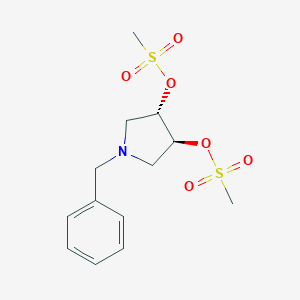

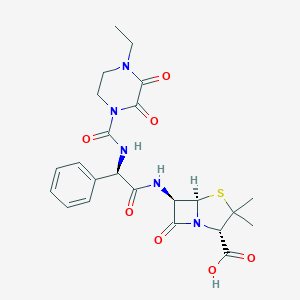


![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)